Methyl 2-(4-hydroxypyrimidin-2-yl)acetate
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Overview
Description
Methyl 2-(4-hydroxypyrimidin-2-yl)acetate is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxypyrimidin-2-yl)acetate typically involves the reaction of 4-hydroxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxypyrimidin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 2-(4-hydroxypyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxypyridin-4-yl)acetate
- Methyl [(4-hydroxypyrimidin-2-yl)thio]acetate
- Methyl 2-(4-hydroxy-2-pyrimidinyl)acetate
Uniqueness
Methyl 2-(4-hydroxypyrimidin-2-yl)acetate is unique due to its specific structural features, such as the hydroxyl group on the pyrimidine ring and the ester functional group.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-(6-oxo-1H-pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)4-5-8-3-2-6(10)9-5/h2-3H,4H2,1H3,(H,8,9,10) |
InChI Key |
HDNOECXTRJDZGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=CC(=O)N1 |
Origin of Product |
United States |
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